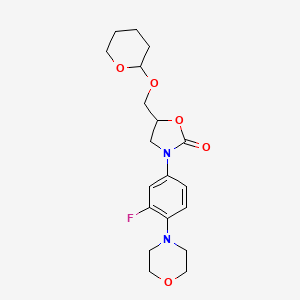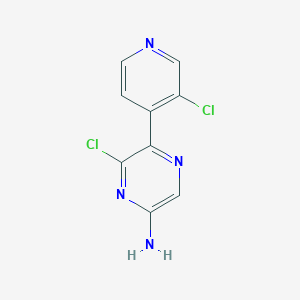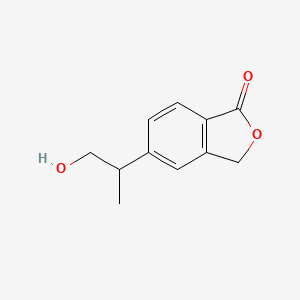
5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one is a chemical compound with a unique structure that includes a benzofuran ring and a hydroxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one typically involves the reaction of benzofuran derivatives with appropriate reagents to introduce the hydroxypropan-2-yl group. One common method involves the use of Grignard reagents, which react with benzofuran derivatives under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group may interact with enzymes or receptors, leading to various biological effects. The benzofuran ring structure also plays a role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Hydroxypropan-2-yl)isolongifolane: A compound with a similar hydroxypropan-2-yl group but different ring structure.
5-(1-Hydroxypropan-2-yl)isolongifol-5-ene: Another related compound with slight structural variations.
Uniqueness
5-(1-Hydroxypropan-2-yl)-3H-2-benzofuran-1-one is unique due to its specific combination of a benzofuran ring and hydroxypropan-2-yl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
5-(1-hydroxypropan-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O3/c1-7(5-12)8-2-3-10-9(4-8)6-14-11(10)13/h2-4,7,12H,5-6H2,1H3 |
Clave InChI |
RUQVBGCFDPWBBL-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1=CC2=C(C=C1)C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)
![3-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B13870761.png)
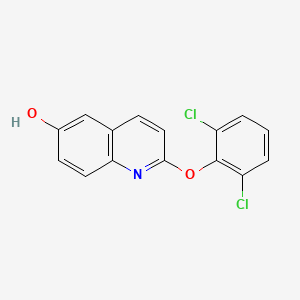
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)
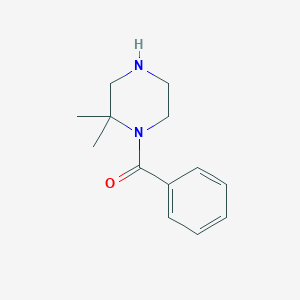
![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)
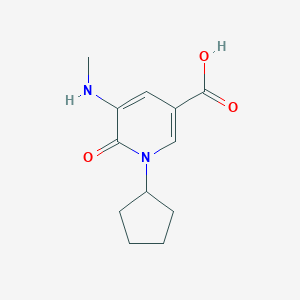
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)
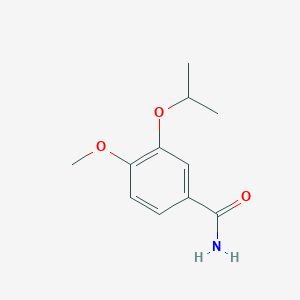
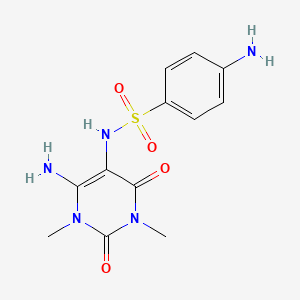
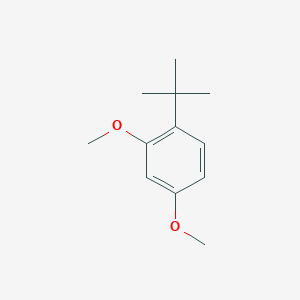
![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)
